
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CESAMET, and it belongs to the family of cannabinoids.
Applications De Recherche Scientifique
Understanding Chemical Effects and Applications
Chemical UV Filters and Photoinitiators : Compounds like Benzophenones, including Benzophenone-4, are widely used as chemical ultraviolet (UV) filters, fragrance enhancers, and photo-initiators. These applications highlight the importance of chemical compounds in protecting consumer products from UV degradation and in initiating chemical reactions in various industrial processes (Caruana, McPherson, & Cooper, 2011).
Environmental and Biological Monitoring : Research into metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues indicates the significance of monitoring environmental contaminants and understanding their distribution within the human body. Such studies are crucial for assessing human exposure to environmental toxins and their potential health impacts (Chu, Covaci, Jacobs, Haraguchi, & Schepens, 2003).
Toxicological Studies : Investigations into the toxic effects of various compounds, including those involved in fatal overdoses or exposure to industrial chemicals, are essential for understanding the safety, risk factors, and mechanisms of toxicity of chemical compounds. This knowledge informs safety guidelines, therapeutic interventions, and public health policies (Osterloh, Lotti, & Pond, 1983).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-16-7-2-14(3-8-16)4-11-19(22)21-12-18(13-21)26(23,24)17-9-5-15(20)6-10-17/h2-3,5-10,18H,4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWWLGWOXJTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

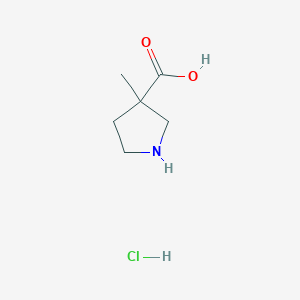


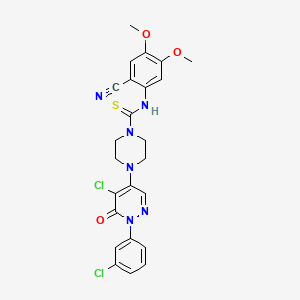
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)

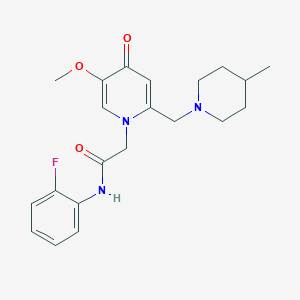
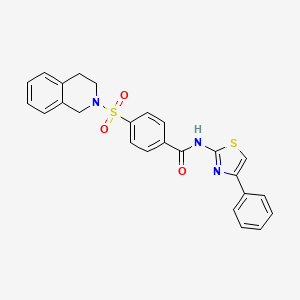
![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)
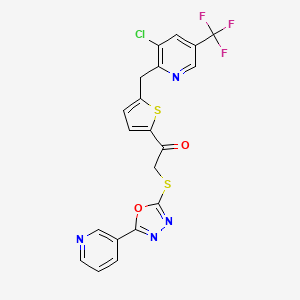
![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)